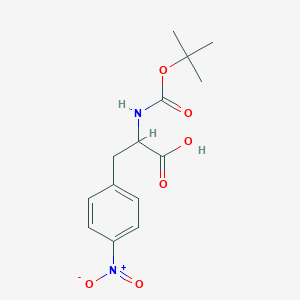

Boc-4-nitro-L-phenylalanine

Overview

Description

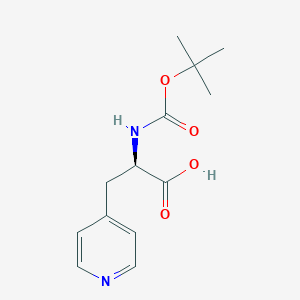

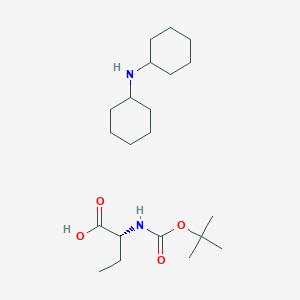

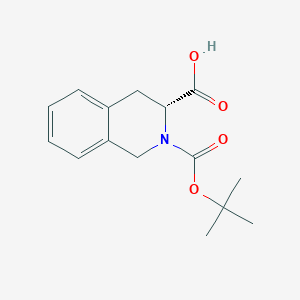

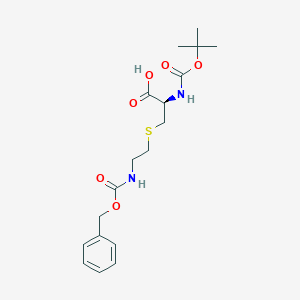

Boc-4-nitro-L-phenylalanine is a compound with the molecular formula C14H18N2O6 . It is also known by other names such as Boc-Phe (4-NO2)-OH, Boc-L-4-Nitrophe, and Boc-L-4-Nitrophenylalanine .

Molecular Structure Analysis

The molecular structure of this compound consists of 40 bonds in total, including 22 non-H bonds, 10 multiple bonds, 7 rotatable bonds, 4 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic carboxylic acid, 1 aliphatic (thio-) carbamate, 1 aromatic nitro group, and 1 hydroxyl group .Physical And Chemical Properties Analysis

This compound is a yellowish brown crystalline powder . It is slightly soluble in water . The molecular weight of the compound is 310.30 g/mol .Scientific Research Applications

Modification of tRNA for Protein Synthesis Studies : Boc-4-nitro-L-phenylalanine has been used in the mischarging of Escherichia coli tRNAPhe. This modification enables the study of protein synthesis in vitro, highlighting the utility of this compound in molecular biology and biochemistry research (Baldini et al., 1988).

Self-Assembling Properties in Solution and Fiber Formation : This compound exhibits self-assembling properties. Studies have shown its capacity to form structures in solution and as part of electrospun fibers, indicating its potential in materials science, particularly in the development of new materials with unique properties (Baptista et al., 2022).

Native Chemical Ligation in Peptide Synthesis : In the field of peptide synthesis, this compound has been used for native chemical ligation, a technique crucial for constructing peptides and proteins. This application is significant for the synthesis of complex biological molecules (Crich & Banerjee, 2007).

Synthesis of Amino Acid Derivatives : The compound is used in the synthesis of various amino acid derivatives. These derivatives have applications in drug development and the study of biological processes (Hartman & Halczenko, 1991).

Role in Cross-Coupling Reactions : Its derivatives are involved in Suzuki-Miyaura coupling reactions, a method widely used in organic chemistry for creating new chemical compounds, which has implications in pharmaceuticals and material science (Firooznia et al., 1998).

Homologation of Amino Acids : This compound is used in the homologation of α-amino acids, which is important in the development of new amino acid structures with potential applications in medicinal chemistry (Wang & Nugent, 2006).

Synthesis of β2,3-amino acids : this compound is utilized in the synthesis of β2,3-amino acids, compounds that have applications in the development of new pharmaceuticals (Longobardo et al., 2015).

Radioiodination for Peptide Synthesis : Its derivatives have been used in the radioiodination process, an important step in the synthesis of peptides for medical applications, such as in imaging and therapy (Wilbur et al., 1993).

Corrosion Inhibition Studies : Boc-phenylalanine, a related compound, has been studied for its effectiveness in inhibiting the corrosion of metals. This application is crucial in industrial chemistry for the protection of metal surfaces (Abed et al., 2002).

Modeling in Boron Neutron Capture Therapy : The compound's derivative, 4-borono-L-phenylalanine, has been used in modeling boron neutron capture therapy (BNCT), a type of radiation therapy for cancer (Perry et al., 2020).

Synthesis of Chiral Monomers for Polymer Chemistry : It has been employed in the synthesis of chiral monomers for polymer chemistry, indicating its role in the creation of novel polymeric materials with specific properties (Kumar et al., 2012).

Safety and Hazards

Future Directions

Mechanism of Action

Mode of Action

Boc-4-nitro-L-phenylalanine is a Boc-protected amino acid . The Boc group (tert-butoxycarbonyl) is a protective group used in peptide synthesis . It protects the amino group of the amino acid during peptide bond formation, preventing unwanted side reactions

Pharmacokinetics

The removal of the Boc group typically requires acidic conditions . The bioavailability of this compound would depend on factors such as its absorption in the digestive tract and its metabolic stability.

Action Environment

The action, efficacy, and stability of this compound are likely to be influenced by various environmental factors. For instance, the pH of the environment could affect the stability of the Boc group . Additionally, factors such as temperature, ionic strength, and the presence of other biomolecules could potentially influence its interactions with its targets.

Biochemical Analysis

Biochemical Properties

Boc-4-nitro-L-phenylalanine plays a role in biochemical reactions, particularly in the synthesis of amide derivatives of 4-nitro-L-phenylalanine . The compound interacts with enzymes, proteins, and other biomolecules during these reactions. For instance, it interacts with propylphosphonic anhydride (T3P) as a coupling reagent in the synthesis of amide derivatives .

Cellular Effects

The cellular effects of this compound are primarily observed in its derivatives. Some of the amide derivatives of 4-nitro-L-phenylalanine have shown antimicrobial and antioxidant activities . They have also demonstrated activity against Microsporum gypsuem and Candida albicans .

Molecular Mechanism

The molecular mechanism of this compound involves its transformation into various derivatives. The compound is used as a precursor in the synthesis of amide derivatives of 4-nitro-L-phenylalanine . These derivatives exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules and changes in gene expression .

Temporal Effects in Laboratory Settings

Its derivatives have shown good activity for DPPH scavenging and ABTS assay methods

Metabolic Pathways

Its derivatives have been found to act as metal chelating ligands with Fe2+ ions

properties

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-nitrophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O6/c1-14(2,3)22-13(19)15-11(12(17)18)8-9-4-6-10(7-5-9)16(20)21/h4-7,11H,8H2,1-3H3,(H,15,19)(H,17,18)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBQADBXCNQPHHY-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30908424 | |

| Record name | N-[tert-Butoxy(hydroxy)methylidene]-4-nitrophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30908424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

33305-77-0, 103451-56-5 | |

| Record name | N-(tert-Butoxycarbonyl)-4-nitro-L-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33305-77-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[tert-Butoxy(hydroxy)methylidene]-4-nitrophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30908424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(tert-butoxycarbonyl)-4-nitro-3-phenyl-L-alanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.758 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

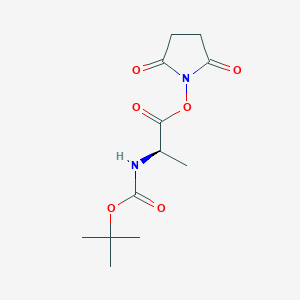

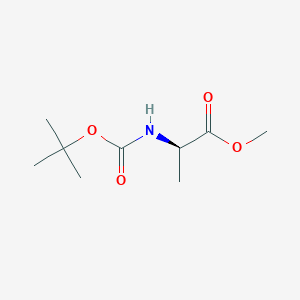

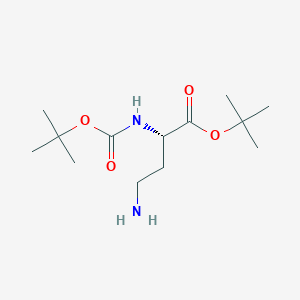

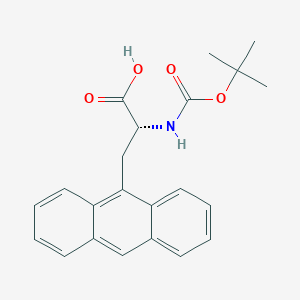

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

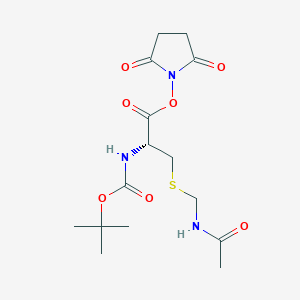

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.